N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c26-21(22(27)24-17-6-7-18-19(14-17)30-13-12-29-18)23-8-9-25-10-11-28-20(15-25)16-4-2-1-3-5-16/h1-7,14,20H,8-13,15H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPALYCNCSSDSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The starting materials might include 1,4-benzodioxin derivatives and 2-phenylmorpholine. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Reduction: This reaction could involve the removal of oxygen atoms or the addition of hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction might involve replacing one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biology, this compound might be studied for its potential biological activities. It could serve as a lead compound in drug discovery, particularly if it exhibits interesting pharmacological properties.
Medicine
In medicine, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide could be explored for its therapeutic potential. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties might make it suitable for applications in materials science or chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogues with 1,4-Benzodioxin Moieties
- 7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one (Schiff base derivative): This Schiff base () shares the benzodioxin core but incorporates a coumarin-linked imine group. Unlike the target compound, it lacks the ethanediamide linker and morpholine substituent, resulting in different solubility and reactivity profiles. Its biological activity remains uncharacterized, but coumarin derivatives are often explored for anticoagulant or anti-inflammatory properties .
- 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine: This analogue () replaces the ethanediamide linker with a pyridinamine group and includes a dimethylaminomethylphenyl substituent.
Compounds with 1,4-Dioxane or Morpholine Systems
- 3',4'-(1",4"-Dioxino) Flavones (e.g., 4f, 4g): Flavones with 1,4-dioxane rings () exhibit antihepatotoxic activity comparable to silymarin. The hydroxy methyl group at position-2" in 4g enhances activity, highlighting the importance of substituent placement on the dioxane ring. The target compound’s phenylmorpholine group may similarly modulate activity through steric or electronic effects .
- N-(2,1,3-Benzothiadiazol-4-yl)-N'-[2-(4-hydroxyphenyl)ethyl]ethanediamide: This ethanediamide derivative () replaces benzodioxin with a benzothiadiazole ring.
Comparative Data Table
Research Findings and Limitations
Structure-Activity Relationship (SAR) :
Substituents on the dioxane/dioxin ring (e.g., hydroxy methyl in 4g) significantly enhance bioactivity . The target compound’s phenylmorpholine group may mimic this effect by increasing lipophilicity and target engagement.- Gaps in Knowledge: No direct pharmacological data exist for the target compound. Its ethanediamide linker, while structurally stable, may reduce bioavailability compared to ester or imine derivatives .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]dioxin-6-amine and various substituted phenylacetamides.
- Reactions : The compound is synthesized through a series of reactions including acylation and coupling reactions facilitated by bases such as lithium hydride in dimethylformamide (DMF) .
- Characterization : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Biological Activity
This compound exhibits a range of biological activities:
Enzyme Inhibition
The compound has shown promising results as an inhibitor of key enzymes involved in metabolic disorders:
- α-glucosidase : Inhibits carbohydrate digestion, which may help manage Type 2 Diabetes Mellitus (T2DM) .
- Acetylcholinesterase : Exhibits potential neuroprotective effects by inhibiting this enzyme, which is significant in the treatment of Alzheimer's disease (AD) .
Antioxidant Activity
Research indicates that the compound possesses antioxidant properties that may contribute to its neuroprotective effects. This activity is crucial for reducing oxidative stress associated with neurodegenerative diseases.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Diabetes Management : A study demonstrated that derivatives of N-(2,3-dihydrobenzo[1,4]dioxin) significantly reduced blood glucose levels in diabetic models by inhibiting α-glucosidase activity .
- Neuroprotective Effects : Another study highlighted its potential in protecting neuronal cells against oxidative stress-induced apoptosis, suggesting a role in AD treatment .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
